4-Hydrazino-5,6-dimethyl-2-(trifluoromethyl)pyrimidine 4-Hydrazino-5,6-dimethyl-2-(trifluoromethyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 680216-40-4
VCID: VC5431756
InChI: InChI=1S/C7H9F3N4/c1-3-4(2)12-6(7(8,9)10)13-5(3)14-11/h11H2,1-2H3,(H,12,13,14)
SMILES: CC1=C(N=C(N=C1NN)C(F)(F)F)C
Molecular Formula: C7H9F3N4
Molecular Weight: 206.172

4-Hydrazino-5,6-dimethyl-2-(trifluoromethyl)pyrimidine

CAS No.: 680216-40-4

Cat. No.: VC5431756

Molecular Formula: C7H9F3N4

Molecular Weight: 206.172

* For research use only. Not for human or veterinary use.

4-Hydrazino-5,6-dimethyl-2-(trifluoromethyl)pyrimidine - 680216-40-4

Specification

CAS No. 680216-40-4
Molecular Formula C7H9F3N4
Molecular Weight 206.172
IUPAC Name [5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-yl]hydrazine
Standard InChI InChI=1S/C7H9F3N4/c1-3-4(2)12-6(7(8,9)10)13-5(3)14-11/h11H2,1-2H3,(H,12,13,14)
Standard InChI Key VCIGPLAPDJQMLL-UHFFFAOYSA-N
SMILES CC1=C(N=C(N=C1NN)C(F)(F)F)C

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The molecular formula of 4-hydrazino-5,6-dimethyl-2-(trifluoromethyl)pyrimidine is C₇H₉F₃N₄, with a molecular weight of 206.17 g/mol . The structure features:

  • A pyrimidine ring (six-membered aromatic ring with two nitrogen atoms).

  • Hydrazino group (-NH-NH₂) at position 4.

  • Methyl groups (-CH₃) at positions 5 and 6.

  • Trifluoromethyl group (-CF₃) at position 2.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves chlorination followed by hydrazinolysis, as described in patents for structurally related pyrimidines .

Example Protocol (Adapted from CN104945331A) :

  • Chlorination:

    • React 5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-ol with phosphorus oxychloride (POCl₃) in toluene.

    • Add triethylamine (acid scavenger) at 105–110°C for 3 hours.

    • Yield: ~90–93% of 4-chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine .

  • Hydrazinolysis:

    • Treat the chlorinated intermediate with hydrazine hydrate (NH₂NH₂·H₂O) at 25°C for 12 hours.

    • Isolation: Filtration and washing with toluene .

Optimization Parameters:

ParameterOptimal RangeImpact on Yield/Purity
Molar Ratio (POCl₃)1:1.8–1:3 (substrate:POCl₃)Higher ratios reduce side products .
Reaction Temperature105–110°CEnsures complete chlorination .
Hydrazine Excess1:1–2:1 (substrate:NH₂NH₂)Prevents incomplete substitution .

Biological and Pharmaceutical Applications

Antimicrobial Activity

Pyrimidine derivatives with hydrazino groups exhibit broad-spectrum antimicrobial properties . For example:

  • Analogous compounds (e.g., 2-hydrazino-4-trifluoromethylpyrimidine) show MIC values of 0.25–1 μg/mL against Staphylococcus aureus and Escherichia coli .

  • The trifluoromethyl group enhances membrane permeability, while the hydrazino moiety chelates metal ions critical for microbial enzymes .

Structure-Activity Relationship (SAR):

  • Methyl groups at positions 5 and 6 improve metabolic stability .

  • Trifluoromethyl substitution enhances electronegativity, boosting target binding .

SupplierPurityPrice (1g)Location
Atomax Chemicals>95%$63.00China
Apollo Scientific>95%$219.00United Kingdom
TCI America>98%$63.00USA/Japan

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